molecular formula C16H16N2O2 B3827046 N'-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide

Cat. No.: B3827046
M. Wt: 268.31 g/mol
InChI Key: MKSQBDOSYOZRCW-SFQUDFHCSA-N
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Description

N'-[(E)-(3-Hydroxyphenyl)methylidene]-3-phenylpropanehydrazide is a hydrazide derivative characterized by a Schiff base (imine) linkage formed between 3-hydroxybenzaldehyde and 3-phenylpropanehydrazide. The compound features a phenylpropane backbone with a 3-hydroxyphenyl substituent, conferring both hydrophobic (phenyl groups) and hydrophilic (hydroxyl group) properties.

Synthesis of such hydrazides typically involves condensation of a carbonyl compound (e.g., aldehyde) with a hydrazide in ethanol under reflux, followed by purification via recrystallization . Structural confirmation is achieved through ¹H/¹³C NMR and HRMS, with the imine proton (N=CH) typically appearing as a singlet near δ 8.2 ppm in ¹H NMR .

Properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15-8-4-7-14(11-15)12-17-18-16(20)10-9-13-5-2-1-3-6-13/h1-8,11-12,19H,9-10H2,(H,18,20)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSQBDOSYOZRCW-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN=CC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide can be synthesized by heating the appropriate substituted hydrazines or hydrazides with aldehydes and ketones in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic routes used in laboratory settings, scaled up for industrial applications. This typically includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

N’-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved include metal ion coordination sites and enzyme active sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N'-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide and analogous hydrazides:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight Notable Properties/Activities Reference
This compound (Target) 3-Hydroxyphenyl, phenylpropane backbone 282.3* Hydrophilic-lipophilic balance
N′-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide 4-Hydroxy-3-methoxyphenyl, indole-acetohydrazide core 353.4 72% synthesis yield; potential CNS activity
N′-[(E)-(3-Hydroxyphenyl)methylene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide Pyrazolyl moiety, 3-hydroxyphenyl 338.4 Enhanced hydrogen bonding via pyrazole carbonyl
2-(4-Chloro-2-methylphenoxy)-N'-[(3-hydroxyphenyl)methylidene]acetohydrazide Chloro and methylphenoxy groups, acetohydrazide backbone 318.7 Antibacterial activity (61% yield)
N′-[(E)-(3-Nitrophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide Nitrophenyl, carbazole-tetrahydro scaffold 403.4 Potential π-π stacking interactions
N′-[(E)-(3-Hydroxyphenyl)methylene]-2-furohydrazide Furan ring, shorter carbohydrazide chain 232.2 Heterocyclic oxygen enhances polarity

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-hydroxyphenyl group is electron-donating, enhancing solubility in polar solvents compared to nitro-substituted analogs (e.g., ). Halogenation: Chloro-substituted derivatives (e.g., ) exhibit stronger antibacterial activity due to enhanced electrophilicity and membrane disruption.

Core Structure Variations

  • Flexibility vs. Rigidity : The target’s phenylpropane backbone offers conformational flexibility, contrasting with adamantane-based carbohydrazides (e.g., ), which are rigid and may hinder binding to sterically restricted targets.
  • Heterocyclic Modifications : Pyrazole () or furan () moieties introduce additional hydrogen-bonding or dipole-dipole interactions, influencing crystallinity and target affinity.

Synthetic Accessibility

  • Yields for hydrazides vary significantly (59–76%) based on steric and electronic factors. For example, bulky substituents (e.g., carbazole in ) reduce yields due to slower reaction kinetics .

The absence of electron-withdrawing groups or heterocycles in the target may limit its potency compared to nitro- or pyrazole-containing analogs.

Table 2: Physicochemical Properties

Property Target Compound N′-[(3-Nitrophenyl)methylidene]carbazole Derivative 2-Furohydrazide
Calculated LogP ~2.5 ~3.8 ~1.9
Hydrogen Bond Donors 2 (NH, OH) 2 (NH, OH) 2 (NH, OH)
Hydrogen Bond Acceptors 3 (N, O) 5 (N, O) 4 (N, O)
Polar Surface Area ~70 Ų ~90 Ų ~80 Ų

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide
Reactant of Route 2
N'-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide

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